molecular formula C9H10O2S B8708224 (3-Methoxyphenylsulphanyl)acetaldehyde CAS No. 105126-91-8

(3-Methoxyphenylsulphanyl)acetaldehyde

Cat. No. B8708224
M. Wt: 182.24 g/mol
InChI Key: LIQQUIOSCAHCIZ-UHFFFAOYSA-N
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Patent
US07868017B2

Procedure details

Boron trifluoride etherate (8.15 mL) dissolved in dry dichloromethane (407 mL) was stirred rapidly at 0° C. under nitrogen and a solution of (3-methoxyphenylsulphanyl)acetaldehyde (11.5 g, 63.10 mmol) in dry dichloromethane (29 mL) was added dropwise over 25 min. The resultant green solution was stirred for 2 min and then saturated aqueous sodium bicarbonate solution (150 mL) was added at a rate so as to maintain the temperature <8° C. The reaction mixture was stirred for 5 min and then the layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate solution (100 mL) and water (100 mL). The organic phase was dried (MgSO4), and concentrated in vacuo. The product was purified by distillation to afford the title compound as a colourless oil (6.29 g, 61%, b.p. 83-88° C. at 16 mBar).
Quantity
8.15 mL
Type
reactant
Reaction Step One
Quantity
407 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([S:18][CH2:19][CH:20]=O)[CH:15]=[CH:16][CH:17]=1.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]2[CH:20]=[CH:19][S:18][C:14]=2[CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.15 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
407 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)SCC=O
Name
Quantity
29 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred rapidly at 0° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resultant green solution was stirred for 2 min
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature <8° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium bicarbonate solution (100 mL) and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(SC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.29 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.